

Basic Red 18:1: A Technical Guide to its Fluorescent Properties

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Compound of Interest

Compound Name: Basic red 18:1

Cat. No.: B15554426

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Introduction

Basic Red 18:1, a cationic monoazo dye, is recognized for its vibrant red hue, a characteristic derived from its conjugated system of double bonds which enables the absorption of light within the visible spectrum.[1] While extensively utilized in the textile industry for dyeing and printing acrylic fabrics, its properties as a fluorescent compound have garnered interest in biological research.[2] This technical guide provides a comprehensive overview of the fluorescent properties of **Basic Red 18:1**, consolidating available data on its photophysical characteristics, and offering generalized experimental protocols for its application as a fluorescent stain.

Chemical Identity and Structure

There is some ambiguity in the literature regarding the precise chemical identity of "**Basic Red 18:1**". It is often used interchangeably with "Basic Red 18" and "Cationic Red GTL". The more predominantly cited compound, Basic Red 18, possesses the chemical formula $C_{19}H_{25}Cl_2N_5O_2$ and the CAS number 14097-03-1.[3][4][5] However, other sources may refer to **Basic Red 18:1** with different CAS numbers and molecular formulas. For the purpose of this guide, we will focus on the properties associated with the common Basic Red 18 structure.

The molecular structure of Basic Red 18 features a quaternary ammonium group, which imparts a permanent positive charge, classifying it as a cationic dye.[1][6] This positive charge

facilitates its interaction with negatively charged molecules, a key aspect of its staining mechanism in biological applications.

Photophysical Properties

The interaction of **Basic Red 18:1** with light is fundamental to its function as a dye and a fluorescent probe. The key photophysical parameters are summarized below. It is important to note that while the compound is acknowledged as fluorescent, extensive and experimentally verified quantitative data, such as fluorescence quantum yield and lifetime, are not readily available in public literature.^[7]

Property	Value	Source
Molecular Formula	C ₁₉ H ₂₅ Cl ₂ N ₅ O ₂	^[3] ^[4] ^[5]
Molar Mass	426.34 g/mol	^[3] ^[4]
Appearance	Dark red powder	^[2] ^[3]
Solubility	Soluble in water	^[2]
Absorption Maximum (λ _{max})	484 nm	^[8]
Absorption Maximum (as a biological stain)	540-550 nm	^[7]
Emission Maximum (λ _{em})	Not experimentally determined; typical for red dyes with similar absorption.	^[1]
Fluorescence Quantum Yield (Φ _f)	Data not publicly available. Generally low for many azo dyes.	^[7]
Fluorescence Lifetime (τ _f)	Data not publicly available.	^[7]

Experimental Protocols

Given the limited specific protocols for **Basic Red 18:1** as a fluorescent probe, the following generalized methodology is provided for its use as a fluorescent stain for cellular components

like the nucleus and mitochondria, leveraging its cationic nature to bind to negatively charged nucleic acids.[6][7]

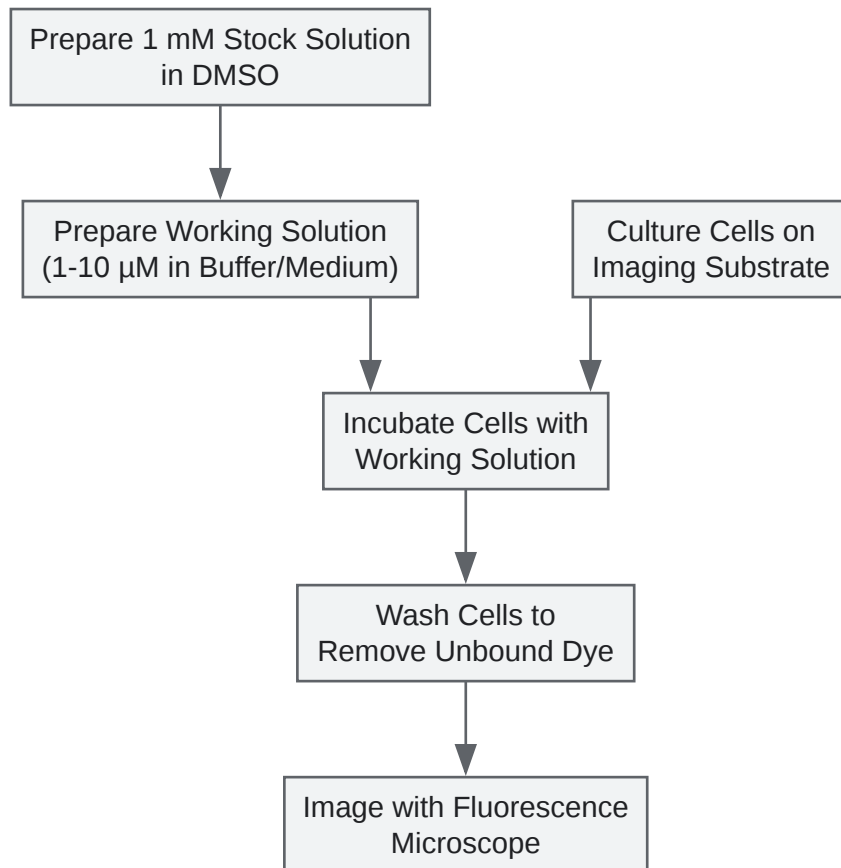
General Protocol for Fluorescent Staining of Live Cells

- **Stock Solution Preparation:** Prepare a 1 mM stock solution of **Basic Red 18:1** in dimethyl sulfoxide (DMSO).
- **Working Solution Preparation:** Dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline, PBS) or complete cell culture medium to the desired final concentration. The optimal concentration should be determined empirically but can range from 1 to 10 μ M.
- **Cell Preparation:** Grow cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).
- **Staining:** Remove the culture medium and wash the cells with PBS. Incubate the cells with the working solution of **Basic Red 18:1** for 15-30 minutes at 37°C.
- **Washing:** Remove the staining solution and wash the cells two to three times with PBS to remove unbound dye.
- **Imaging:** Mount the coverslip on a slide with an appropriate mounting medium. Visualize the stained cells using a fluorescence microscope equipped with a filter set suitable for red fluorescence (Excitation: ~540-550 nm).[7]

Diagrams

Logical Workflow for Cell Staining and Fluorescence Microscopy

Workflow for Cellular Staining with Basic Red 18:1

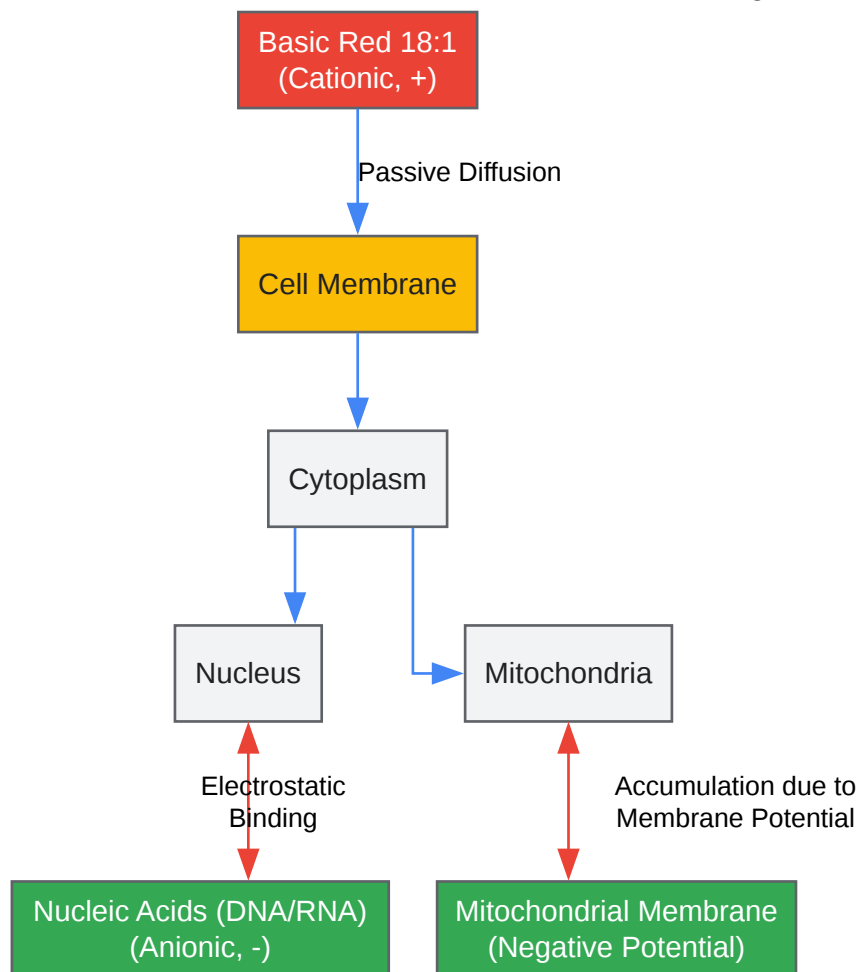


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Caption: A generalized workflow for staining live cells with **Basic Red 18:1**.

Signaling Pathway of Cationic Dye Interaction

Mechanism of Basic Red 18:1 Cellular Staining



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Caption: Electrostatic interaction drives the binding of cationic **Basic Red 18:1**.

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